molecular formula C12H21NO B14492371 Morpholine, 4-(1-cyclohexylethenyl)- CAS No. 65193-91-1

Morpholine, 4-(1-cyclohexylethenyl)-

Cat. No.: B14492371
CAS No.: 65193-91-1
M. Wt: 195.30 g/mol
InChI Key: SUXPJBLQVQVEOR-UHFFFAOYSA-N
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Description

Morpholine, 4-(1-cyclohexylethenyl)-, also known as 4-(1-cyclohexen-1-yl)morpholine, is an organic compound with the molecular formula C10H17NO. It is a derivative of morpholine, featuring a cyclohexene ring attached to the nitrogen atom of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1-cyclohexylethenyl)- typically involves the reaction of cyclohexanone with morpholine in the presence of an acid catalyst. One common method includes heating a mixture of cyclohexanone, morpholine, and p-toluenesulfonic acid in toluene under reflux conditions. The reaction proceeds with the removal of water to form the desired product .

Industrial Production Methods

Industrial production of morpholine derivatives often involves the use of continuous flow reactors and catalysts to optimize yield and efficiency. For example, the use of a photocatalytic coupling of silicon amine reagents and aldehydes under continuous flow conditions has been reported to produce substituted morpholines .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1-cyclohexylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxides, while reduction can produce more saturated morpholine derivatives .

Mechanism of Action

The mechanism of action of Morpholine, 4-(1-cyclohexylethenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, morpholine, is a simpler structure without the cyclohexene ring.

    N-Methylmorpholine: A derivative where the nitrogen atom is methylated.

    Thiomorpholine: A sulfur-containing analog of morpholine.

Uniqueness

Morpholine, 4-(1-cyclohexylethenyl)- is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

65193-91-1

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

4-(1-cyclohexylethenyl)morpholine

InChI

InChI=1S/C12H21NO/c1-11(12-5-3-2-4-6-12)13-7-9-14-10-8-13/h12H,1-10H2

InChI Key

SUXPJBLQVQVEOR-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CCCCC1)N2CCOCC2

Origin of Product

United States

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